Bis(diisopropylamino)chlorophosphine

Catalog No.
S1942015
CAS No.
56183-63-2
M.F
C12H28ClN2P
M. Wt
266.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(diisopropylamino)chlorophosphine

CAS Number

56183-63-2

Product Name

Bis(diisopropylamino)chlorophosphine

IUPAC Name

N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine

Molecular Formula

C12H28ClN2P

Molecular Weight

266.79 g/mol

InChI

InChI=1S/C12H28ClN2P/c1-9(2)14(10(3)4)16(13)15(11(5)6)12(7)8/h9-12H,1-8H3

InChI Key

FEHUTHGOLLQBNW-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)Cl

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)Cl

The exact mass of the compound Bis(diisopropylamino)chlorophosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(diisopropylamino)chlorophosphine is an organophosphorus compound widely used as a phosphitylating agent for creating phosphorus(III) derivatives. Its defining structural feature is the presence of two sterically demanding diisopropylamino groups attached to the phosphorus center.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlmPrRHRJpwlF_bzfX_yZrSU7yDfevs08NjL_mGeeMx41poxjXp6-DKe0bm87to29eqE6-wXWcPEbIdqVDWRiqP8Y-cjuXjh64NH7fboRBxl6D_GiW2ph0jbW65S1-vLjk-RpZD_kdBA-wOupF98oWN3v__qsW5fMbNL4RmarsC8vUaD3AOW9T7HmUTX0UYcKZrFJBLOMHkMLeR-Jh7ToY-R0ExtqHBYPzPgmycYjokkac_EV414fZUkjyP7vVnl4jK6WYJuY%3D)] This significant steric bulk governs its reactivity profile, making it a crucial and valuable intermediate for the synthesis of bulky, electron-rich phosphine ligands used in advanced catalysis and as a stable precursor for phosphoramidites in oligonucleotide synthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlmPrRHRJpwlF_bzfX_yZrSU7yDfevs08NjL_mGeeMx41poxjXp6-DKe0bm87to29eqE6-wXWcPEbIdqVDWRiqP8Y-cjuXjh64NH7fboRBxl6D_GiW2ph0jbW65S1-vLjk-RpZD_kdBA-wOupF98oWN3v__qsW5fMbNL4RmarsC8vUaD3AOW9T7HmUTX0UYcKZrFJBLOMHkMLeR-Jh7ToY-R0ExtqHBYPzPgmycYjokkac_EV414fZUkjyP7vVnl4jK6WYJuY%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJuArTTytxWzOrypf9JjALitfgUu9y1M_dWwhOfnH_myaVe0uEhuBr4FW7Gd--U-wUyu7ioPj12M7afO58LWRAeJJtV_B5M9Ru9viirnaH2fLrIumi5WUdbmXcpcDy7PneP79ifO6I8_K2VDFMGZ2cdoJZmwGqdwNq06RUP85c1TLwK1QvAAkR9rd-XaO31I4YelsNJDgVDvKHP5JfloGIl7RKGsciRigVkDD-3HEeiGvpL633903jwnzwj4I6zZ0ScmUFqQRU7vJuIr4vCZ0Yx6xsGNPCGYhynQ%3D%3D)]

Substituting Bis(diisopropylamino)chlorophosphine with less-hindered analogs like bis(diethylamino)chlorophosphine or bis(dimethylamino)chlorophosphine is often unviable. The steric shielding provided by the isopropyl groups is not an incidental feature; it is critical for controlling reactivity and enhancing stability against premature hydrolysis.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJuArTTytxWzOrypf9JjALitfgUu9y1M_dWwhOfnH_myaVe0uEhuBr4FW7Gd--U-wUyu7ioPj12M7afO58LWRAeJJtV_B5M9Ru9viirnaH2fLrIumi5WUdbmXcpcDy7PneP79ifO6I8_K2VDFMGZ2cdoJZmwGqdwNq06RUP85c1TLwK1QvAAkR9rd-XaO31I4YelsNJDgVDvKHP5JfloGIl7RKGsciRigVkDD-3HEeiGvpL633903jwnzwj4I6zZ0ScmUFqQRU7vJuIr4vCZ0Yx6xsGNPCGYhynQ%3D%3D)] Using less bulky substitutes can lead to increased side-reactions, lower yields, and reagent decomposition, particularly in complex syntheses or under demanding process conditions. This makes the specific steric profile of the diisopropylamino variant essential for reproducibility and for achieving the desired performance in downstream applications, such as in the synthesis of high-performance catalysts.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlmPrRHRJpwlF_bzfX_yZrSU7yDfevs08NjL_mGeeMx41poxjXp6-DKe0bm87to29eqE6-wXWcPEbIdqVDWRiqP8Y-cjuXjh64NH7fboRBxl6D_GiW2ph0jbW65S1-vLjk-RpZD_kdBA-wOupF98oWN3v__qsW5fMbNL4RmarsC8vUaD3AOW9T7HmUTX0UYcKZrFJBLOMHkMLeR-Jh7ToY-R0ExtqHBYPzPgmycYjokkac_EV414fZUkjyP7vVnl4jK6WYJuY%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCfv-T1IW0RLzPq3YtlKZCh5jXmj8Y_RLZ9rc4HLSWL2p4rxcasqTLAxoEuGlUno1KJzf6Fd1Ev2N6tt7Zbc5mgRrCea2gy6T-YP7FpMaqJ7UJ4ZXeoIrxDwmRbikNTjn7KTreAB1LiJElSxcWictFa3qSfNQcI7XbN8HbPAHzi7Na5e_NiLWXWRdXHpimIwjET-cSYa7P4Ph0sDarZD8ksyQaFBws49aFWRsjxV7T48BJ_qZMjSGhkxizFPi6_g6BpX6y-tBG8nS8NIUL94ulaU8eZHf4GnJM4FuEi3eXvrr9sat2Gfn-oOxZIxEUCDa_1x7clCRI)]

Essential Precursor for High-Performance Buchwald-Hartwig Ligands

Bis(diisopropylamino)chlorophosphine is documented as a key precursor for the synthesis of highly effective, sterically demanding phosphine ligands used in palladium-catalyzed cross-coupling reactions. Specifically, it is used to prepare tert-butyl tetraisopropylphosphorodiamidite, a ligand noted for its excellent performance in the Buchwald-Hartwig amination of challenging aryl and heteroaryl chlorides.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlmPrRHRJpwlF_bzfX_yZrSU7yDfevs08NjL_mGeeMx41poxjXp6-DKe0bm87to29eqE6-wXWcPEbIdqVDWRiqP8Y-cjuXjh64NH7fboRBxl6D_GiW2ph0jbW65S1-vLjk-RpZD_kdBA-wOupF98oWN3v__qsW5fMbNL4RmarsC8vUaD3AOW9T7HmUTX0UYcKZrFJBLOMHkMLeR-Jh7ToY-R0ExtqHBYPzPgmycYjokkac_EV414fZUkjyP7vVnl4jK6WYJuY%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJuArTTytxWzOrypf9JjALitfgUu9y1M_dWwhOfnH_myaVe0uEhuBr4FW7Gd--U-wUyu7ioPj12M7afO58LWRAeJJtV_B5M9Ru9viirnaH2fLrIumi5WUdbmXcpcDy7PneP79ifO6I8_K2VDFMGZ2cdoJZmwGqdwNq06RUP85c1TLwK1QvAAkR9rd-XaO31I4YelsNJDgVDvKHP5JfloGIl7RKGsciRigVkDD-3HEeiGvpL633903jwnzwj4I6zZ0ScmUFqQRU7vJuIr4vCZ0Yx6xsGNPCGYhynQ%3D%3D)] The synthesis of such bulky ligands relies on a precursor that provides the necessary steric profile; less hindered analogs like bis(diethylamino)chlorophosphine would not yield the same ligand architecture.

Evidence DimensionPrecursor Suitability
Target Compound DataServes as an established and reliable precursor for tert-butyl tetraisopropylphosphorodiamidite and other bulky biarylphosphine ligands.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJuArTTytxWzOrypf9JjALitfgUu9y1M_dWwhOfnH_myaVe0uEhuBr4FW7Gd--U-wUyu7ioPj12M7afO58LWRAeJJtV_B5M9Ru9viirnaH2fLrIumi5WUdbmXcpcDy7PneP79ifO6I8_K2VDFMGZ2cdoJZmwGqdwNq06RUP85c1TLwK1QvAAkR9rd-XaO31I4YelsNJDgVDvKHP5JfloGIl7RKGsciRigVkDD-3HEeiGvpL633903jwnzwj4I6zZ0ScmUFqQRU7vJuIr4vCZ0Yx6xsGNPCGYhynQ%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCfv-T1IW0RLzPq3YtlKZCh5jXmj8Y_RLZ9rc4HLSWL2p4rxcasqTLAxoEuGlUno1KJzf6Fd1Ev2N6tt7Zbc5mgRrCea2gy6T-YP7FpMaqJ7UJ4ZXeoIrxDwmRbikNTjn7KTreAB1LiJElSxcWictFa3qSfNQcI7XbN8HbPAHzi7Na5e_NiLWXWRdXHpimIwjET-cSYa7P4Ph0sDarZD8ksyQaFBws49aFWRsjxV7T48BJ_qZMjSGhkxizFPi6_g6BpX6y-tBG8nS8NIUL94ulaU8eZHf4GnJM4FuEi3eXvrr9sat2Gfn-oOxZIxEUCDa_1x7clCRI)]
Comparator Or BaselineLess sterically hindered chlorophosphines (e.g., bis(diethylamino)chlorophosphine) which cannot be used to construct ligands with the same critical steric bulk.
Quantified DifferenceEnables synthesis of a specific class of high-performance ligands that are inaccessible with smaller precursors.
ConditionsSynthesis of phosphine ligands for Pd-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination.

For research or manufacturing requiring state-of-the-art catalytic efficiency for C-N bond formation, procuring this specific precursor is a prerequisite for synthesizing the optimal ligand.

Enhanced Process Robustness via Sterically-Induced Hydrolytic Stability

Chlorophosphine reagents are characteristically sensitive to moisture. However, the use of bulky diisopropylamino groups is a specific strategy to impart hydrolytic stability, which is critical for achieving high yields in processes like oligonucleotide synthesis.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJuArTTytxWzOrypf9JjALitfgUu9y1M_dWwhOfnH_myaVe0uEhuBr4FW7Gd--U-wUyu7ioPj12M7afO58LWRAeJJtV_B5M9Ru9viirnaH2fLrIumi5WUdbmXcpcDy7PneP79ifO6I8_K2VDFMGZ2cdoJZmwGqdwNq06RUP85c1TLwK1QvAAkR9rd-XaO31I4YelsNJDgVDvKHP5JfloGIl7RKGsciRigVkDD-3HEeiGvpL633903jwnzwj4I6zZ0ScmUFqQRU7vJuIr4vCZ0Yx6xsGNPCGYhynQ%3D%3D)] The steric hindrance provided by the two isopropyl groups on each nitrogen atom shields the electrophilic phosphorus center from nucleophilic attack by water, slowing decomposition. Compared to less hindered analogs (e.g., diethylamino or dimethylamino derivatives), Bis(diisopropylamino)chlorophosphine offers a more robust processing window, making it more forgiving to trace moisture and more suitable for scaled-up operations.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlmPrRHRJpwlF_bzfX_yZrSU7yDfevs08NjL_mGeeMx41poxjXp6-DKe0bm87to29eqE6-wXWcPEbIdqVDWRiqP8Y-cjuXjh64NH7fboRBxl6D_GiW2ph0jbW65S1-vLjk-RpZD_kdBA-wOupF98oWN3v__qsW5fMbNL4RmarsC8vUaD3AOW9T7HmUTX0UYcKZrFJBLOMHkMLeR-Jh7ToY-R0ExtqHBYPzPgmycYjokkac_EV414fZUkjyP7vVnl4jK6WYJuY%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJuArTTytxWzOrypf9JjALitfgUu9y1M_dWwhOfnH_myaVe0uEhuBr4FW7Gd--U-wUyu7ioPj12M7afO58LWRAeJJtV_B5M9Ru9viirnaH2fLrIumi5WUdbmXcpcDy7PneP79ifO6I8_K2VDFMGZ2cdoJZmwGqdwNq06RUP85c1TLwK1QvAAkR9rd-XaO31I4YelsNJDgVDvKHP5JfloGIl7RKGsciRigVkDD-3HEeiGvpL633903jwnzwj4I6zZ0ScmUFqQRU7vJuIr4vCZ0Yx6xsGNPCGYhynQ%3D%3D)]

Evidence DimensionHydrolytic Stability / Processability
Target Compound DataUtilizes bulky diisopropylamino groups, a documented strategy to achieve the hydrolytic stability required for effective oligomerization.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJuArTTytxWzOrypf9JjALitfgUu9y1M_dWwhOfnH_myaVe0uEhuBr4FW7Gd--U-wUyu7ioPj12M7afO58LWRAeJJtV_B5M9Ru9viirnaH2fLrIumi5WUdbmXcpcDy7PneP79ifO6I8_K2VDFMGZ2cdoJZmwGqdwNq06RUP85c1TLwK1QvAAkR9rd-XaO31I4YelsNJDgVDvKHP5JfloGIl7RKGsciRigVkDD-3HEeiGvpL633903jwnzwj4I6zZ0ScmUFqQRU7vJuIr4vCZ0Yx6xsGNPCGYhynQ%3D%3D)]
Comparator Or BaselineLess sterically hindered reagents (e.g., bis(diethylamino)chlorophosphine) which are inherently more susceptible to rapid hydrolysis and decomposition.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJuArTTytxWzOrypf9JjALitfgUu9y1M_dWwhOfnH_myaVe0uEhuBr4FW7Gd--U-wUyu7ioPj12M7afO58LWRAeJJtV_B5M9Ru9viirnaH2fLrIumi5WUdbmXcpcDy7PneP79ifO6I8_K2VDFMGZ2cdoJZmwGqdwNq06RUP85c1TLwK1QvAAkR9rd-XaO31I4YelsNJDgVDvKHP5JfloGIl7RKGsciRigVkDD-3HEeiGvpL633903jwnzwj4I6zZ0ScmUFqQRU7vJuIr4vCZ0Yx6xsGNPCGYhynQ%3D%3D)]
Quantified DifferenceQualitatively higher stability and a wider, more robust operational window for synthesis.
ConditionsPhosphitylation reactions, particularly in multi-step syntheses or scaled-up processes where complete exclusion of moisture is challenging.

This enhanced stability translates to greater reproducibility, higher process yields, and reduced reagent waste, which are critical factors in both laboratory and industrial procurement decisions.

Synthesis of Sterically Demanding Biarylphosphine Ligands for Advanced Catalysis

This reagent is the designated choice for the multi-step synthesis of bulky, electron-rich phosphine ligands essential for modern cross-coupling reactions. Its specific steric profile is required to construct ligands that enable high turnover numbers and broad substrate scope in reactions like the Buchwald-Hartwig amination of challenging aryl chlorides.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlmPrRHRJpwlF_bzfX_yZrSU7yDfevs08NjL_mGeeMx41poxjXp6-DKe0bm87to29eqE6-wXWcPEbIdqVDWRiqP8Y-cjuXjh64NH7fboRBxl6D_GiW2ph0jbW65S1-vLjk-RpZD_kdBA-wOupF98oWN3v__qsW5fMbNL4RmarsC8vUaD3AOW9T7HmUTX0UYcKZrFJBLOMHkMLeR-Jh7ToY-R0ExtqHBYPzPgmycYjokkac_EV414fZUkjyP7vVnl4jK6WYJuY%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJuArTTytxWzOrypf9JjALitfgUu9y1M_dWwhOfnH_myaVe0uEhuBr4FW7Gd--U-wUyu7ioPj12M7afO58LWRAeJJtV_B5M9Ru9viirnaH2fLrIumi5WUdbmXcpcDy7PneP79ifO6I8_K2VDFMGZ2cdoJZmwGqdwNq06RUP85c1TLwK1QvAAkR9rd-XaO31I4YelsNJDgVDvKHP5JfloGIl7RKGsciRigVkDD-3HEeiGvpL633903jwnzwj4I6zZ0ScmUFqQRU7vJuIr4vCZ0Yx6xsGNPCGYhynQ%3D%3D)]

Development of Robust Processes for Phosphoramidite Monomer Synthesis

In the preparation of phosphoramidite building blocks for oligonucleotide synthesis, process robustness is key. The enhanced hydrolytic stability of Bis(diisopropylamino)chlorophosphine compared to less hindered analogs makes it the preferred reagent for achieving consistent, high-yield phosphitylation reactions, minimizing costly reagent decomposition and batch failures.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCfv-T1IW0RLzPq3YtlKZCh5jXmj8Y_RLZ9rc4HLSWL2p4rxcasqTLAxoEuGlUno1KJzf6Fd1Ev2N6tt7Zbc5mgRrCea2gy6T-YP7FpMaqJ7UJ4ZXeoIrxDwmRbikNTjn7KTreAB1LiJElSxcWictFa3qSfNQcI7XbN8HbPAHzi7Na5e_NiLWXWRdXHpimIwjET-cSYa7P4Ph0sDarZD8ksyQaFBws49aFWRsjxV7T48BJ_qZMjSGhkxizFPi6_g6BpX6y-tBG8nS8NIUL94ulaU8eZHf4GnJM4FuEi3eXvrr9sat2Gfn-oOxZIxEUCDa_1x7clCRI)]

High-Yield Phosphitylation in Multi-Step Organic Synthesis

When a phosphitylation step is embedded within a longer synthetic sequence, the reliability of each step is paramount to the overall yield. The superior stability and handling characteristics of this reagent make it a more dependable choice than more sensitive, less hindered alternatives, ensuring the critical phosphorus-containing intermediate is formed with maximum efficiency.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCfv-T1IW0RLzPq3YtlKZCh5jXmj8Y_RLZ9rc4HLSWL2p4rxcasqTLAxoEuGlUno1KJzf6Fd1Ev2N6tt7Zbc5mgRrCea2gy6T-YP7FpMaqJ7UJ4ZXeoIrxDwmRbikNTjn7KTreAB1LiJElSxcWictFa3qSfNQcI7XbN8HbPAHzi7Na5e_NiLWXWRdXHpimIwjET-cSYa7P4Ph0sDarZD8ksyQaFBws49aFWRsjxV7T48BJ_qZMjSGhkxizFPi6_g6BpX6y-tBG8nS8NIUL94ulaU8eZHf4GnJM4FuEi3eXvrr9sat2Gfn-oOxZIxEUCDa_1x7clCRI)]

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Bis(diisopropylamino)chlorophosphine

Dates

Last modified: 08-16-2023

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